5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one
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Overview
Description
5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.218. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one derivatives have been investigated for their application as corrosion inhibitors, particularly in the context of protecting mild steel in industrial processes. Research conducted by Dohare et al. (2017) explored the efficiency of pyranpyrazole derivatives as novel corrosion inhibitors, focusing on their ability to form protective adsorbed films on metal surfaces, thereby significantly reducing corrosion. These studies utilized methods such as gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy to ascertain the compounds' effectiveness, with one derivative showing up to 98.8% efficiency at specific concentrations. The study also employed density functional theory (DFT) and molecular dynamics (MD) simulations to understand the interaction mechanisms between the inhibitors and the metal surface, confirming the practical applicability of these compounds in corrosion inhibition (Dohare, Ansari, Quraishi, & Obot, 2017).
Heterocyclic Compound Synthesis
The versatile chemical structure of this compound facilitates its use as a precursor in the synthesis of a wide range of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For example, the reaction between this compound and various commercially available reactants can lead to the formation of new heterocycles with a conserved pyrazolo[3,4-d]pyrimidine nucleus. These reactions highlight the compound's role as a versatile synthetic building block for the generation of novel organic molecules, emphasizing its significance in the field of synthetic organic chemistry (Baraldi, El-Kashef, Farghaly, Vanelle, & Fruttarolo, 2004).
Pharmaceutical Research
In the realm of drug discovery and pharmaceutical research, derivatives of this compound have shown promise due to their structural similarity to biologically active motifs. Studies involving spectral and structural investigations of related compounds have shed light on their potential pharmaceutical applications. For instance, research by Kumar et al. (2020) detailed the synthesis of a biologically relevant compound, highlighting its high yield and the use of eco-friendly catalysts, which underscores the environmental advantages of employing such methodologies in pharmaceutical synthesis. This particular study also utilized quantum chemical computations to validate the experimental findings, showcasing the compound's relevance in drug discovery and development (Kumar, Kumar, Srivastava, Brahmachari, & Misra, 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-amino-4-(2-methylphenyl)-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-4-2-3-5-7(6)8-9(11)12-13-10(8)14/h2-5H,1H3,(H4,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBDKZPIVQQQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(NNC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.